molecular formula C13H14N4O2 B6638806 N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B6638806
M. Wt: 258.28 g/mol
InChI Key: ZKBDWVZIVCLWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridazine derivatives and has been shown to have a high affinity for the translocator protein 18 kDa (TSPO), which is found in high concentrations in the brain and other tissues.

Mechanism of Action

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide binds to TSPO and modulates its activity, leading to various physiological and pathological effects. The exact mechanism of action of N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide is still not fully understood, but it is believed to involve the modulation of mitochondrial function, oxidative stress, and inflammation.
Biochemical and physiological effects:
N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, oxidative stress, and inflammation. It has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It has a high affinity for TSPO, which allows for the selective targeting of this protein. It is also relatively stable and easy to synthesize. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential therapeutic applications in various pathological conditions, such as neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide involves the reaction of 3-(dimethylamino)phenylhydrazine with 4,6-dioxo-1,2,3,4-tetrahydro-2-pyridazinecarboxylic acid methyl ester in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have a high affinity for TSPO, which is involved in various physiological processes such as steroidogenesis, apoptosis, and inflammation. TSPO is also upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer.

properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-17(2)10-5-3-4-9(8-10)14-13(19)11-6-7-12(18)16-15-11/h3-8H,1-2H3,(H,14,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBDWVZIVCLWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide

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